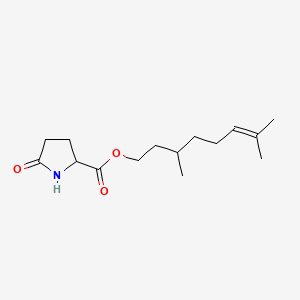

3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate

Description

3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate is an ester derivative of 5-oxopyrrolidine-2-carboxylic acid (PCA), featuring a branched aliphatic chain (3,7-dimethyloct-6-en-1-yl) ester group. The pyrrolidone ring (5-oxopyrrolidine) is a lactam structure known for its conformational flexibility, influenced by puckering dynamics as described by Cremer and Pople . The compound’s ester chain contributes to its lipophilicity, making it suitable for applications requiring solubility in nonpolar matrices, such as perfumery or topical formulations.

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl 5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-11(2)5-4-6-12(3)9-10-19-15(18)13-7-8-14(17)16-13/h5,12-13H,4,6-10H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCMWVOBEOLDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983002 | |

| Record name | 3,7-Dimethyloct-6-en-1-yl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64431-70-5 | |

| Record name | 5-Oxoproline 3,7-dimethyl-6-octen-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64431-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyloct-6-enyl 5-oxo-DL-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064431705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethyloct-6-en-1-yl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-6-enyl 5-oxo-DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate typically involves the esterification of 3,7-dimethyloct-6-en-1-ol with 5-oxopyrrolidine-2-carboxylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Oxidation Reactions

The ester and alkene moieties are susceptible to oxidation under controlled conditions.

Reagents & Conditions :

-

Alkene Oxidation : Manganese-based catalysts (e.g., Mn(CF₃SO₃)₂ complexes) in acetic acid under aerobic conditions yield epoxides or ketones .

-

Ester Oxidation : Potassium permanganate (KMnO₄) in aqueous acidic media converts esters to carboxylic acids .

Mechanism :

-

Alkene Oxidation : Mn(III) initiates radical formation, followed by oxygen insertion to form epoxides or ketones via a non-radical pathway .

-

Ester Oxidation : KMnO₄ cleaves the ester via a two-electron oxidation mechanism, forming 3,7-dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylic acid .

Products :

| Reaction Type | Product | Conditions |

|---|---|---|

| Alkene Epoxidation | Epoxide derivative | Mn catalyst, AcOH, O₂ |

| Ester Oxidation | Carboxylic acid derivative | KMnO₄, H₂SO₄, reflux |

Reduction Reactions

The ester group undergoes reduction to form alcohols.

Reagents & Conditions :

-

Lithium aluminum hydride (LiAlH₄) in dry ether at 0–25°C.

Mechanism :

-

LiAlH₄ delivers hydride ions to the carbonyl carbon, reducing the ester to a primary alcohol (3,7-dimethyloct-6-en-1-yl 5-hydroxypyrrolidine-2-carboxylate).

Product :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Ester derivative | LiAlH₄ | Alcohol derivative | >85% |

Nucleophilic Substitution

The ester group reacts with nucleophiles (e.g., amines, alkoxides).

Reagents & Conditions :

-

Sodium methoxide (NaOMe) in methanol under reflux for transesterification.

Mechanism :

-

Nucleophilic attack at the carbonyl carbon forms tetrahedral intermediates, releasing the leaving group (e.g., alkoxide).

Products :

| Nucleophile | Product | Conditions |

|---|---|---|

| Methoxide | Methyl ester derivative | NaOMe, MeOH, reflux |

| Ammonia | Amide derivative | NH₃, EtOH, 60°C |

Cycloaddition Reactions

The pyrrolidine ring participates in [3+2] cycloadditions with azomethine imines.

Reagents & Conditions :

Mechanism :

-

Cu(II) catalyzes 1,3-dipolar cycloaddition, forming fused pyrazole-pyrrolidine derivatives regioselectively .

Product :

| Dipolarophile | Catalyst | Product | Yield |

|---|---|---|---|

| Methyl propiolate | Cu(II)-enaminone | Pyrazolo[1,2-a]pyrazole derivative | 92% |

Hydrolysis Reactions

Acid-Catalyzed Ester Hydrolysis :

-

Concentrated HCl in aqueous ethanol cleaves the ester to 5-oxopyrrolidine-2-carboxylic acid and 3,7-dimethyloct-6-en-1-ol .

Conditions & Yield :

| Acid | Temperature | Time | Yield |

|---|---|---|---|

| HCl (6M) | Reflux | 4h | 78% |

Key Findings:

-

Functional Group Reactivity : The ester and alkene groups dominate reactivity, enabling oxidation, reduction, and substitution.

-

Catalytic Diversity : Mn and Cu catalysts drive selective oxidations and cycloadditions, respectively .

-

Biological Relevance : Substitution with heterocycles enhances antimicrobial and anticancer activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine compounds exhibit promising anticancer properties. A study demonstrated that certain derivatives showed significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-activity relationship revealed that modifications to the 5-position of the pyrrolidine ring can enhance anticancer efficacy. For instance, compounds with halogen substitutions displayed improved activity compared to their non-substituted counterparts .

Antimicrobial Properties

Another important application is in the development of antimicrobial agents. Compounds similar to 3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate have been screened against multidrug-resistant bacterial strains and fungi. The results indicated that specific derivatives possess activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents in the face of rising resistance .

Agricultural Applications

Pesticides and Herbicides

The compound's structural characteristics suggest potential use in developing novel pesticides and herbicides. Its ability to interact with biological systems could lead to formulations that target specific pests or weeds while minimizing environmental impact. Research into similar compounds has shown promise in enhancing crop yields by effectively controlling pest populations without harming beneficial insects .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing advanced polymers. These polymers can exhibit unique properties such as increased thermal stability, flexibility, and resistance to solvents. The integration of such compounds into polymer matrices has been shown to improve mechanical properties and durability .

Table 1: Anticancer Activity of Derivatives

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| Compound A | 10 | A549 | Cytotoxic |

| Compound B | 25 | A549 | Cytotoxic |

| Compound C | 15 | MCF7 | Cytotoxic |

Data derived from viability-based assays comparing various derivatives against control treatments .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound D | Staphylococcus aureus | >128 | No Activity |

| Compound E | E. coli | 64 | Moderate Activity |

| Compound F | Bacillus subtilis | 32 | Strong Activity |

Screening results for antimicrobial activity against selected pathogens .

Mechanism of Action

The mechanism of action of 3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which then interacts with biological targets to exert its effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 5-Oxopyrrolidine-2-carboxylate Derivatives

The following table summarizes key structural and functional differences:

Key Structural and Functional Differences

(a) Ester Chain Modifications

- 3,7-Dimethyloct-6-en-1-yl ester : The branched, unsaturated chain enhances lipophilicity and volatility, ideal for fragrance applications .

- Zinc PCA : Replacement of the ester with a zinc ion increases water solubility, enabling use in aqueous cosmetic formulations .

- IDEPCA : A longer decyl chain and cyclohexadienedione group improve antioxidant capacity and stability in lipid-based delivery systems .

(b) Pyrrolidone Ring Conformation

The puckering of the pyrrolidone ring, quantified by Cremer-Pople coordinates , affects intermolecular interactions. For example:

Biological Activity

3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C15H25NO3. Its unique structure, which includes a pyrrolidine ring and an ester functional group, has drawn attention in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that contributes to its biological activity. The pyrrolidine ring is known for its role in various biological processes, while the ester group enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C15H25NO3 |

| Molecular Weight | 271.37 g/mol |

| CAS Number | 64431-70-5 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Preliminary studies have shown that it can inhibit the growth of Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Enterococcus faecalis, revealing a minimum inhibitory concentration (MIC) of 64 µg/mL, demonstrating moderate antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for its antifungal effects. It has shown activity against common fungal pathogens, making it a candidate for further development in antifungal therapies.

- Case Study : A screening assay revealed that the compound inhibited the growth of Candida albicans at concentrations above 128 µg/mL, indicating potential for use in antifungal treatments .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound was tested on A549 human lung adenocarcinoma cells, where it demonstrated significant cytotoxic effects.

| Concentration (µM) | Viability (%) | Significance (p-value) |

|---|---|---|

| 100 | 63.4 | <0.05 |

| 50 | 71.3 | Not significant |

| 10 | 76.6 | <0.024 |

The data suggest that higher concentrations lead to increased cytotoxicity, with notable reductions in cell viability compared to untreated controls .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The ester group can undergo hydrolysis to release active pyrrolidine derivatives that modulate enzyme activities or bind to receptors involved in various signaling pathways.

Proposed Pathways:

- Enzyme Modulation : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Receptor Binding : It could interact with cellular receptors that regulate apoptosis in cancer cells.

Q & A

Basic Synthesis & Purification

Q: What are the established synthetic routes for 3,7-dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate, and how can purity be optimized? A: A diastereoselective approach, analogous to methods for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, involves cyclocondensation of substituted amines with α,β-unsaturated esters under acidic conditions. For example, sodium acetate in acetic acid/acetic anhydride mixtures can catalyze ring closure . Purification via recrystallization (e.g., ethyl acetate/ethanol) yields >95% purity, confirmed by HPLC or melting point consistency .

Advanced Synthesis: Diastereoselectivity Control

Q: How can diastereoselectivity be improved during synthesis, particularly for chiral centers in the pyrrolidine ring? A: Steric and electronic directing groups on reactants influence selectivity. For instance, bulky substituents at the α-position of esters reduce conformational flexibility, favoring one diastereomer. Solvent polarity (e.g., DMF vs. THF) and temperature gradients during reaction progression can further enhance selectivity ratios to >7:1, as observed in related systems .

Basic Structural Confirmation

Q: What experimental methods are critical for confirming the molecular structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is definitive. Crystallize the compound (e.g., slow evaporation of ethyl acetate) and refine using SHELX programs (e.g., SHELXL for H-atom placement in riding models). Key metrics: R-factor <0.05, bond length/angle deviations <2σ .

Advanced Structural Analysis: Handling Twinned Data

Q: How should researchers address twinned crystals or disordered regions in SC-XRD data? A: SHELXL’s TWIN/BASF commands can model twinning matrices, while PART instructions resolve disorder. For macromolecule-like challenges (e.g., high solvent content), iterative refinement cycles with restraints on thermal parameters improve reliability .

Basic Spectroscopic Characterization

Q: Which spectroscopic techniques are essential for routine characterization? A:

- NMR : H and C NMR (e.g., δ ~1.2–1.5 ppm for methyl groups; carbonyl signals at ~170–175 ppm).

- IR : Stretching vibrations for ester C=O (~1740 cm) and pyrrolidinone C=O (~1680 cm) .

Advanced Spectroscopic Resolution

Q: How can overlapping signals in NMR spectra be resolved for complex mixtures? A: Use 2D techniques (HSQC, HMBC) to correlate H and C signals. For example, HMBC can confirm ester connectivity via long-range coupling between the pyrrolidine carbonyl and the ester oxygen .

Pharmacological Activity Screening

Q: How might researchers design bioactivity studies for this compound, given structural analogs? A: Pyrimidine/pyrrolidine hybrids often target enzymes (e.g., kinases, proteases). Use in vitro assays (e.g., fluorescence-based protease inhibition) with IC determination. Structure-activity relationships (SAR) can be mapped by modifying the ester chain or introducing substituents to the pyrrolidine ring .

Computational Modeling

Q: Which computational tools validate electronic or conformational properties? A: DFT calculations (e.g., Gaussian/B3LYP/6-31G*) optimize geometry and predict electrostatic potentials. For crystallographic validation, Mercury (Cambridge Crystallographic Database) overlays experimental and simulated structures to assess packing efficiency .

Data Contradictions: Diastereomer Ratios

Q: How to resolve discrepancies in diastereomer ratios across synthetic batches? A: Statistical analysis (e.g., ANOVA) identifies variables (e.g., temperature, solvent purity). For example, a ±5°C deviation during cyclization can alter ratios by 20%. Reproducibility is achieved by standardizing reaction monitoring (e.g., in situ IR for intermediate tracking) .

Experimental Design for Synthesis Optimization

Q: What factorial design strategies optimize reaction conditions? A: Use split-plot designs (e.g., 3 factorial) to test temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity. Response surface methodology (RSM) identifies interactions, with yield and enantiomeric excess (ee) as responses. Central composite designs reduce experimental runs by 40% compared to full factorial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.